4,5-Diphenyl-4-oxazoline-2-thione

Description

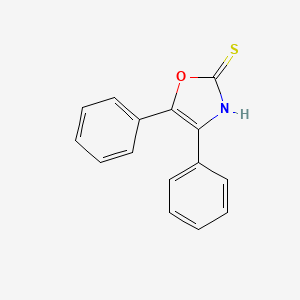

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSTRUSYDZNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216850 | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6670-13-9 | |

| Record name | 4,5-Diphenyl-2(3H)-oxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6670-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-4-oxazoline-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 4,5-Diphenyl-4-oxazoline-2-thione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Information

This compound , with the CAS Registry Number 6670-13-9 , is a heterocyclic compound belonging to the oxazoline class.[1][2] Its structure features a five-membered ring containing nitrogen and oxygen, with two phenyl substituents and a thione group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NOS | [1][2] |

| Molecular Weight | 253.32 g/mol | [1][2] |

| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazole-2-thione | [2] |

| Melting Point | 260 °C | |

| CAS Number | 6670-13-9 | [1][2] |

| Appearance | Crystalline solid (inferred) | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common and effective method is the reaction of benzoin with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the formation of a β-hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the final product.

General Synthetic Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for analogous compounds:

-

Reaction Setup: A mixture of benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) is suspended in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalysis: Concentrated sulfuric acid (catalytic amount) is carefully added to the reaction mixture.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton may also be observed.[2] |

| ¹³C NMR | Resonances for the aromatic carbons are expected between δ 120-140 ppm. The carbon of the thione group (C=S) would appear further downfield. Signals for the C4 and C5 carbons of the oxazoline ring would also be present.[2] |

| Infrared (IR) | Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), C=S bond (around 1200-1050 cm⁻¹), and C-O bond (around 1300-1000 cm⁻¹) are expected. Aromatic C-H and C=C stretching vibrations will also be present.[2] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 253, corresponding to the molecular weight of the compound.[2] |

Reactivity and Potential Applications

This compound possesses several reactive sites, including the thione group and the N-H proton, making it a versatile intermediate for further chemical modifications. The thione group can undergo various reactions, such as alkylation at the sulfur atom.

While specific biological activities for this compound have not been extensively reported, related oxazoline and isoxazoline structures have shown a range of biological effects. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[3] Furthermore, various derivatives of 1,3,4-oxadiazole, a related heterocyclic system, have been explored for their therapeutic potential.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

References

Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione from Benzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5-diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, benzoin. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

Oxazoline-2-thione derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 4,5-diphenyl substitution pattern, in particular, offers a rigid scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs. The synthesis of this compound from benzoin represents a straightforward and efficient route to this valuable chemical entity.

The overall synthetic strategy involves a two-step process: the condensation of benzoin with a thiocyanate source to form an intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.

Reaction Scheme and Mechanism

The synthesis proceeds through the reaction of benzoin with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid catalyst. The proposed reaction mechanism involves the initial formation of a thiocyanohydrin intermediate, which then undergoes a proton-transfer-initiated cyclization and subsequent dehydration to afford the this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-4-oxazoline-2-thiones.

Materials:

-

Benzoin

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add ammonium thiocyanate (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Acid Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

Characterization: The purified product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NOS |

| Molecular Weight | 253.32 g/mol |

| CAS Number | 6670-13-9[1] |

| Appearance | Crystalline solid |

| Melting Point | Not explicitly found in searches |

| Yield | Not explicitly found in searches |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the N-H proton of the oxazoline ring. The chemical shifts of the aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenyl rings, the C=S group (thione), and the two carbons of the oxazoline ring. The C=S carbon typically appears at a downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3400-3300 |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch | 1690-1640 |

| C=S stretch (thione) | 1250-1020 |

| C-O stretch | 1300-1000 |

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 253.32). Fragmentation patterns can provide further structural information.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from benzoin. The described method, based on the reaction with ammonium thiocyanate and subsequent acid-catalyzed cyclization, offers a practical approach for obtaining this valuable heterocyclic compound. The provided experimental protocol and data will be a useful resource for researchers and professionals in the field of drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product.

References

Spectroscopic Characterization of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound 4,5-Diphenyl-4-oxazoline-2-thione. Due to the limited availability of fully published spectroscopic data for this specific molecule, this guide combines known data with expected values derived from analogous compounds to offer a thorough analytical profile.

Compound Profile

This compound is a heterocyclic compound featuring a five-membered oxazoline ring substituted with two phenyl groups and a thione functional group.

| Property | Value |

| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazole-2-thione[1] |

| CAS Number | 6670-13-9[1] |

| Molecular Formula | C₁₅H₁₁NOS[1] |

| Molecular Weight | 253.32 g/mol [1] |

| Structure | |

|

|

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2 - 7.5 | Multiplet | Aromatic protons (10H) of the two phenyl groups |

| ~8.0 - 9.0 | Broad Singlet | N-H proton of the oxazoline ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | C=S (Thione) |

| ~140 - 150 | C4 & C5 (Phenyl-substituted carbons on the oxazoline ring) |

| ~125 - 135 | Aromatic carbons of the phenyl groups |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H stretching |

| ~3000 - 3100 | Medium | Aromatic C-H stretching |

| ~1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretching |

| ~1250 - 1350 | Strong | C=S stretching (Thione) |

| ~1100 - 1200 | Strong | C-O-C stretching of the oxazoline ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 253 | High | Molecular ion [M]⁺ |

| 165 | Moderate | Fragment corresponding to [C₁₂H₉]⁺ or similar rearrangement |

| 109 | Moderate | Further fragmentation |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions due to the aromatic systems and the thione group.

Table 5: Expected UV-Visible Absorption Maxima

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~250 - 270 | High | π → π* transitions of the phenyl groups |

| ~330 - 350 | Moderate | n → π* transition of the C=S group |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for providing detailed fragmentation patterns.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorption (λmax).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination.

Caption: Integration of spectroscopic data for structural analysis.

References

Unveiling the Structural Architecture of a 4,5-Diphenyl-4-oxazoline-2-thione Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the crystal structure of 4,5-Diphenyl-4-oxazoline-2-thione have revealed a notable scarcity of publicly available crystallographic data for this specific compound. However, a comprehensive analysis of a closely related structure, a triphenyltin derivative of this compound, provides valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the parent compound's behavior.

This technical guide presents the available crystallographic data, a detailed experimental protocol for the synthesis and crystallization of the triphenyltin derivative, and a visual representation of the experimental workflow. This information serves as a crucial reference point for researchers engaged in the study of oxazoline-2-thione scaffolds and their potential applications in medicinal chemistry and materials science.

Crystallographic Data of Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate

The crystal structure of the triphenyltin derivative of this compound, with the chemical formula [Sn(C₆H₅)₃(C₁₅H₁₀NOS)], has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2] The central tin atom is four-coordinated, resulting in a distorted tetrahedral geometry.[1][2]

Table 1: Crystal Data and Structure Refinement for Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate [1][2]

| Parameter | Value |

| Empirical Formula | C₃₃H₂₅NOSSn |

| Formula Weight | 602.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.748(2) |

| b (Å) | 18.857(4) |

| c (Å) | 15.295(3) |

| β (°) | 101.175(3) |

| Volume (ų) | 2758.1(1) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.451 |

| Absorption Coefficient (mm⁻¹) | 1.159 |

| F(000) | 1224 |

| Final R indices [I>2σ(I)] | R₁ = 0.0751, wR₂ = 0.1383 |

| R indices (all data) | R₁ = 0.0892, wR₂ = 0.1428 |

Experimental Protocols

The synthesis and crystallization of the triphenyltin derivative of this compound were carried out under a nitrogen atmosphere using reagents and solvents as obtained.[1]

Synthesis of Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate:

-

Reaction Setup: 1 mmol of this compound was added to a solution containing 1 mmol of sodium ethoxide in 20 ml of benzene.[1]

-

Initial Stirring: The mixture was stirred for 10 minutes.[1]

-

Addition of Tin Reagent: 1 mmol of triphenyltin chloride was subsequently added to the reaction mixture.[1]

-

Reaction Progression: The reaction was allowed to proceed for 12 hours at a temperature of 313 K.[1]

-

Work-up: After cooling to room temperature, the solution was filtered.[1]

-

Isolation of Product: The filtrate was concentrated by evaporation under a vacuum to yield a solid product.[1]

-

Crystallization: The solid was recrystallized from dichloromethane to obtain colorless crystals suitable for X-ray diffraction. The reported yield was 80%.[1]

X-ray Crystallography:

A colorless crystal with dimensions of 0.53 mm x 0.41 mm x 0.29 mm was selected for X-ray diffraction analysis.[1] The data was collected using a BRUKER SMART 1000 CCD diffractometer.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural determination of triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate.

While the crystal structure of the parent compound, this compound, remains to be elucidated, the data and protocols presented for its triphenyltin derivative offer a solid foundation for further investigation into this class of compounds. The provided experimental details can guide the synthesis of related derivatives, and the crystallographic information provides a basis for computational modeling and structure-activity relationship studies.

References

Solubility and Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and a detailed experimental protocol for the synthesis of the heterocyclic compound 4,5-Diphenyl-4-oxazoline-2-thione. Additionally, it explores a potential biological target, the cyclooxygenase-2 (COX-2) signaling pathway, which is a known target for structurally related compounds.

Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties and Estimated Solubility of this compound

| Property | Value/Observation | Implication for Solubility | Source |

| Molecular Weight | 253.32 g/mol | Moderate molecular weight suggests potential for solubility in a range of solvents. | [1] |

| LogP (Predicted) | 3.6 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in organic solvents than in water. | [1] |

| Polar Surface Area | 53.4 Ų | The polar surface area is relatively small, further supporting higher solubility in less polar solvents. | [1] |

| Hydrogen Bond Donors | 1 | The single hydrogen bond donor (on the nitrogen atom) allows for some interaction with protic solvents. | [1] |

| Hydrogen Bond Acceptors | 2 | The presence of hydrogen bond acceptors (oxygen and sulfur atoms) can facilitate dissolution in solvents capable of hydrogen bonding. | [1] |

| Qualitative Solubility (from synthesis) | Soluble in ethanol, pyridine, chloroform, ethyl acetate, and petroleum ether. | These solvents are commonly used in the synthesis and purification of this compound and its analogs, indicating good solubility. | Inferred from[2][3][4] |

| Qualitative Insolubility (from synthesis) | Likely poorly soluble in water. | The high LogP value and predominantly non-polar structure suggest low aqueous solubility. | Inferred from[1] |

Summary of Solubility:

Based on the available data, this compound is expected to be readily soluble in a range of common organic solvents, particularly those with moderate to low polarity such as chloroform, ethyl acetate, and acetone. Its solubility in alcohols like ethanol is also evident from its use in synthesis and recrystallization.[4] Due to its significant non-polar character, as indicated by the predicted LogP value, the compound is expected to have very low solubility in water. For applications requiring aqueous solutions, the use of co-solvents such as dimethyl sulfoxide (DMSO) or ethanol would likely be necessary.[5][6]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous oxazoline-2-thiones.[2]

Synthesis of this compound

This synthesis involves a two-step process: the formation of a thiocarbamate intermediate from benzoin and a thiocyanate, followed by an acid-catalyzed cyclization and dehydration.

Materials and Reagents:

-

Benzoin

-

Ammonium thiocyanate (or Potassium thiocyanate)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Pyridine (optional, as a basic catalyst)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Step 1: Formation of the Thiocarbamate Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzoin (1 equivalent) in ethanol.

-

Add ammonium thiocyanate (1.1 equivalents) to the solution.

-

The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

-

Step 2: Cyclization and Dehydration

-

The crude intermediate from Step 1 is redissolved in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the solution.

-

The mixture is refluxed for an additional 2-3 hours to facilitate cyclization and dehydration.

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is evaporated.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient as the eluent.

-

The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a solid.

-

-

Characterization:

-

The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

-

Potential Biological Target: COX-2 Signaling Pathway

While the specific biological activities of this compound are not extensively documented, structurally similar isoxazoline derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[7]

Overview of the COX-2 Signaling Pathway

The COX-2 signaling pathway is initiated by inflammatory stimuli, growth factors, or tumor promoters, which lead to the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including PGE2, which plays a critical role in inflammation, pain, fever, and the development of some cancers.[8][9]

The diagram below illustrates the key steps in the COX-2 signaling pathway and the point of inhibition by COX-2 inhibitors.

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

The diagram above outlines the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme, leading to inflammatory responses. Potential inhibition of COX-2 by this compound is indicated as a therapeutic strategy.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

- 1. This compound | C15H11NOS | CID 853676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4,5-Diphenyl-1,3-oxazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,5-diphenyl-1,3-oxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis, spectroscopic characterization, and the thione-thiol tautomeric equilibrium of this molecule and its analogues. While specific quantitative data for the title compound is limited in publicly available literature, this guide compiles relevant data from closely related structures to provide a robust framework for researchers. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of the tautomeric equilibrium and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Heterocyclic compounds containing the oxazole scaffold are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a thiol group at the 2-position of the 4,5-diphenyloxazole ring system introduces the possibility of thione-thiol tautomerism, a phenomenon that can significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties. Understanding and controlling this tautomeric equilibrium is crucial for drug design and the development of novel materials. This guide serves as a technical resource for professionals engaged in the study and application of such compounds.

Tautomeric Equilibrium

The core of this guide focuses on the equilibrium between the thiol and thione tautomers of 4,5-diphenyl-1,3-oxazole-2-thiol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,5-Diphenyl-2-oxazolethiol (CAS 6670-13-9)

This technical guide provides a comprehensive overview of 4,5-Diphenyl-2-oxazolethiol (CAS 6670-13-9), a versatile heterocyclic compound. The document details its chemical and physical properties, potential therapeutic applications, representative experimental protocols, and a list of commercial suppliers. The information is structured to support research and development activities in medicinal chemistry, material science, and analytical chemistry.

Core Chemical and Physical Properties

4,5-Diphenyl-2-oxazolethiol, also known by synonyms such as 4,5-Diphenyl-2-mercaptooxazole and 4,5-Diphenyl-4-oxazoline-2-thione, is a sulfur-containing heterocyclic compound.[1][2][3] Its structure, featuring an oxazole ring with two phenyl substituents and a thiol group, contributes to its chemical reactivity and potential for biological activity.[4][5] The compound is noted for its potential applications in proteomics research, drug development as an anti-inflammatory or antimicrobial agent, and in material science for creating polymers with enhanced thermal stability.[1][4]

Table 1: Physicochemical and Spectroscopic Properties of CAS 6670-13-9

| Property | Value | Reference(s) |

| Identifier | ||

| CAS Number | 6670-13-9 | [1][3] |

| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazole-2-thione | [3] |

| Synonyms | 4,5-Diphenyl-2-oxazolethiol, this compound, 4,5-Diphenyl-2-mercaptooxazole | [1][2][3] |

| Structural Data | ||

| Molecular Formula | C₁₅H₁₁NOS | [1][3] |

| Molecular Weight | 253.32 g/mol | [1][3] |

| Monoisotopic Mass | 253.05613515 Da | [3] |

| InChI Key | NYQSTRUSYDZNHC-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 | [5] |

| Physical Properties | ||

| Physical State | Powder Solid | [6][8] |

| Appearance | White to light yellow crystalline powder | [4][8] |

| Melting Point | 252 - 257 °C | [4][6] |

| Odor | Rotten-egg like | [8] |

| Predicted Properties | ||

| XlogP | 3.6 | [3][7] |

| LogP | 3.52 | [9] |

Potential Biological and Chemical Applications

The unique structure of 4,5-Diphenyl-2-oxazolethiol makes it a compound of interest in several scientific fields.

-

Pharmaceutical Development : Compounds containing the oxazole ring are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The thiol group can enhance interaction with biological targets like enzymes and receptors and may modulate cellular redox states, suggesting potential therapeutic applications.[5] It has been specifically cited for its potential role in formulating anti-inflammatory and antimicrobial agents.[4]

-

Coordination Chemistry and Material Science : The molecule's ability to act as a ligand allows it to form complexes with transition metals, which can be used to enhance catalytic processes.[4] This property is also leveraged in material science for developing novel polymers, sensors, and fluorescent materials.[4]

-

Biochemical Research : It is employed in various biochemical assays to aid in the study of enzyme activities and interactions, which is crucial for understanding fundamental biological processes.[4]

Representative Experimental Protocols

Representative Synthesis Protocol

The synthesis of oxazoline derivatives often involves multiple steps, including the formation of key intermediates and subsequent cyclization. The following is a representative multi-step synthesis adapted from a procedure for similar 2,5-disubstituted oxazolines.

Methodology adapted from the synthesis of 2,5-diphenyl-1,3-oxazoline derivatives[10]:

-

Step 1: Intermediate Synthesis (e.g., (4-vinylphenyl)methanol)

-

To a 500 mL round-bottom flask, add p-bromobenzyl alcohol (100 mmol), vinylboronic acid pinacol ester (120 mmol), Pd(PPh₃)₄ (5.0 mmol), and K₂CO₃ (500 mmol).

-

Add 200 mL of dioxane and 50 mL of water as a co-solvent.

-

Protect the reaction mixture with an inert atmosphere (e.g., Argon) and heat to reflux for 8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature, filter to remove insoluble matter, and concentrate under reduced pressure.

-

Extract the product three times with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated to yield the intermediate.

-

-

Step 2: Derivatization and Cyclization

-

Dissolve the synthesized intermediate (1.0 mmol) in 3.0 mL of an appropriate solvent (e.g., MeCN) in a glass vial.

-

Add the corresponding alcohol or nucleophile (1.2 mmol), a base such as NaOH (1.2 mmol) or K₂CO₃ (1.2 mmol), and a catalyst like KI (1.2 mmol).

-

Protect the mixture with Argon and heat to reflux for 4 hours.

-

After cooling, perform a work-up by quenching the reaction, extracting the product into an organic solvent, drying the organic phase, and concentrating under vacuum.

-

Purify the final product using column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent).

-

Representative Analytical Protocol: RP-HPLC-DAD Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control, purity assessment, and studying degradation pathways. The following protocol is a representative method adapted from a validated procedure for a similar 1,3,4-oxadiazole derivative.

Methodology adapted from a validated HPLC-DAD method[11]:

-

Instrumentation : HPLC system equipped with a photodiode array (PDA) detector, autosampler, and column oven.

-

Column : Promosil C18 (5 µm, 4.6 x 250 mm) or equivalent.

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). For a starting point, an isocratic mobile phase of Acetonitrile:Water (90:10 v/v) can be used.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 40°C.

-

Detection Wavelength : Determined by UV-Vis scan of the analyte; for many aromatic heterocycles, this is in the 230-280 nm range.

-

Injection Volume : 10-20 µL.

-

Standard Preparation : Prepare a stock solution of the compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile. Create a series of dilutions (e.g., 10-100 µg/mL) for linearity assessment.

-

Validation Parameters :

-

Specificity : Assessed by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no co-elution of degradants with the main peak.

-

Linearity : Analyze the calibration standards and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be >0.99.

-

Accuracy : Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

-

Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with Relative Standard Deviation (RSD) typically <2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Calculated based on the standard deviation of the response and the slope of the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the research and development of CAS 6670-13-9.

References

- 1. Buy 4,5-diphenyl-1,3-oxazole-2-thiol [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine,1-(4-bromophenyl)- MSDS CasNo.66698-28-0 [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. cas 6670-13-9|| where to buy 4,5-diphenyl-2,3-dihydro-1,3-oxazole-2-thione [spanish.chemenu.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. 91-21-4 | 1,2,3,4-Tetrahydroisoquinoline | Tetrahydroisoquinolines | Ambeed.com [ambeed.com]

- 10. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Thermogravimetric Analysis of 4,5-Diphenyl-4-oxazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4,5-Diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthesis of the compound, a detailed protocol for its thermal analysis, and a discussion of its hypothetical thermal decomposition profile. The presented data, while illustrative, serves as a robust framework for the empirical investigation of this and related oxazoline-2-thione derivatives.

Introduction

This compound belongs to the family of 1,3-oxazoline-2-thiones, which are significant heterocyclic compounds in organic synthesis.[1] These compounds and their derivatives are explored for a range of applications, including their potential as chiral auxiliaries in asymmetric synthesis and their biological activities.[2][3][4] Understanding the thermal stability and decomposition characteristics of such molecules is crucial for their development in pharmaceutical and material science applications, ensuring stability during processing, storage, and application.[5][6]

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][7][8] This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.[5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation and cyclization reaction of an appropriate α-hydroxy ketone with an isothiocyanate. A plausible synthetic route is detailed below.

Materials:

-

Benzoin

-

Phenyl isothiocyanate

-

Toluene

-

Pyridine (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of benzoin (1 equivalent) and phenyl isothiocyanate (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of pyridine is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

-

The final product is characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized this compound is evaluated using a thermogravimetric analyzer.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

-

Alumina crucibles (150 μL).[7]

-

High-purity nitrogen gas supply.

Procedure:

-

An accurately weighed sample of this compound (5-10 mg) is placed into an alumina crucible.

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with high-purity nitrogen gas at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.

-

The sample is heated from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA and derivative thermogravimetric (DTG) curves are recorded and analyzed.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (Tₚ, °C) from DTG | Probable Lost Fragments |

| 1 | 250 - 350 | ~25 | 320 | Phenyl isothiocyanate fragment |

| 2 | 350 - 500 | ~45 | 430 | Phenyl and carbonyl sulfide fragments |

| 3 | 500 - 700 | ~20 | 610 | Remaining organic fragments |

| Residue | > 700 | ~10 | - | Carbonaceous residue |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent thermal analysis of this compound.

Caption: Experimental workflow for the synthesis and TGA of the target compound.

Hypothetical Thermal Decomposition Pathway

The diagram below presents a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions, consistent with the data presented in the table.

Caption: Hypothetical thermal decomposition pathway for the target compound.

Discussion

The hypothetical TGA data suggests that this compound is thermally stable up to approximately 250 °C. The decomposition appears to occur in three main stages. The initial mass loss is likely due to the cleavage of the oxazoline ring, potentially releasing a phenyl isothiocyanate fragment. Subsequent heating leads to the further breakdown of the molecule, releasing phenyl and carbonyl sulfide fragments. The final stage of decomposition involves the breakdown of the remaining organic structure, leaving a carbonaceous residue at temperatures above 700 °C.

The derivative thermogravimetric (DTG) curve would show distinct peaks corresponding to the maximum rate of mass loss for each decomposition stage. The temperatures at these peaks (Tₚ) are crucial for understanding the kinetics of the decomposition reactions.

Conclusion

This technical guide has provided a detailed, though illustrative, overview of the thermogravimetric analysis of this compound. The outlined experimental protocols for synthesis and TGA, along with the structured data presentation and visual workflows, offer a comprehensive framework for researchers. Empirical validation of the presented hypothetical data is a necessary next step for a complete understanding of the thermal properties of this compound. The methodologies and data interpretation approach described herein are broadly applicable to the study of other novel heterocyclic compounds in drug development and materials science.

References

Illuminating the Core: An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Substituted oxazoline derivatives have emerged as a versatile class of heterocyclic compounds, garnering significant interest across various scientific disciplines, including medicinal chemistry and materials science. Their unique structural features give rise to a rich and tunable range of photophysical properties, making them promising candidates for applications such as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Fundamental Photophysical Properties

The photophysical behavior of substituted oxazolines is governed by the interplay of electronic transitions within the molecule. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent de-excitation can occur through radiative pathways, primarily fluorescence, or non-radiative pathways. The nature and position of substituents on the oxazoline ring play a crucial role in modulating the energies of the HOMO and LUMO, thereby influencing the absorption and emission characteristics.

Absorption and Emission Spectra

The absorption and emission maxima (λ_abs_ and λ_em_) are fundamental parameters that define the color of light a molecule interacts with. For substituted oxazolines, these values are highly sensitive to the electronic nature of the substituents and the polarity of the solvent.

Table 1: Photophysical Data for Selected Substituted Oxazoline Derivatives

| Compound/Derivative | Substituents | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ) (ns) | Reference |

| 2-Phenyl-4,5-dihydro-oxazole | 2-Phenyl | Various | - | - | - | - | General Class |

| 2,5-Diphenyl-oxazoline | 2-Phenyl, 5-Phenyl | Various | - | - | - | - | General Class[1] |

| 2-Styryl-4,5-dihydro-oxazole | 2-Styryl | Various | - | - | - | - | General Class |

| 2,5-Diaryl-1,3,4-oxadiazole Derivatives | Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl | Dichloromethane | 283-303 | 421-444 | 0.32-0.83 | - | [2] |

| Pyrazole Oxadiazole Derivatives | Benzothiazole or benzene at pyrazole-1, aromatic at pyrazole-3, formacyl at pyrazole-4 | Various | - | 410-450 | up to 0.69 | - | [3] |

| 2-Aryl-4,5-dihydro-1H-1,2,4-triazoles | Aryl | Acetone | - | Blue or green-yellow | up to 0.45 | - | [4] |

| 1,4-Dihydroazolo[5,1-c][5][6][7]triazines | Isoxazole ring | Chloroform | 321-384 | 433-487 | 0.061-0.333 | - | [8] |

| 5-(1-Pyrenyl)isoxazole | 1-Pyrenyl | Various | - | - | ≥ 0.74 | - | [9] |

Note: A hyphen (-) indicates that the specific data was not provided in the cited sources. The table aims to provide a comparative overview, and a more extensive literature search is recommended for specific derivatives.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Both parameters are intrinsically linked to the molecular structure and its environment.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the reliable characterization of substituted oxazoline derivatives. The following sections outline the detailed methodologies for key experiments.

Synthesis of Substituted Oxazoline Derivatives

The synthesis of 2,5-disubstituted oxazoles and oxazolines can be achieved through various methods, including catalyzed cyclization reactions. A general protocol involves the reaction of readily available starting materials under mild conditions. For instance, the cyclization of benzene carboxylic acids with phenylethenes or phenylacetylenes can be catalyzed by ruthenium(II) porphyrin-copper chloride systems.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the substituted oxazoline derivatives.

Materials:

-

High-purity spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).

-

Substituted oxazoline derivative of interest.

-

Quartz cuvettes (1 cm path length).

-

UV-Visible spectrophotometer.

-

Fluorometer.

Procedure:

-

Prepare a stock solution of the oxazoline derivative in a chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.

-

Record the UV-Visible absorption spectrum of each solution using the spectrophotometer, scanning a wavelength range appropriate for the compound (typically 200-800 nm). The solvent is used as a blank.

-

Identify the wavelength of maximum absorption (λ_abs_).

-

Using the fluorometer, excite the sample at its λ_abs_.

-

Record the fluorescence emission spectrum over a suitable wavelength range, typically starting from the excitation wavelength and extending to longer wavelengths.

-

Identify the wavelength of maximum emission (λ_em_).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Materials:

-

Sample solution of the oxazoline derivative.

-

Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Spectroscopic grade solvents.

-

UV-Visible spectrophotometer.

-

Fluorometer.

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity.[10]

-

Record the absorption spectra for all solutions.

-

Record the corrected fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s_) is calculated using the following equation:

Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)

where Φ_r_ is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.[11]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of the substituted oxazoline derivative.

Materials:

-

Sample solution of the oxazoline derivative.

-

TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).[5][6][7][12]

Procedure:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

-

This process is repeated many times, and a histogram of the arrival times of the single photons is constructed.[12]

-

This histogram represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the intensity at time t=0.

Visualizing Workflows and Relationships

Understanding the experimental workflow is crucial for conducting and interpreting photophysical studies. The following diagrams, generated using the DOT language, illustrate the key processes.

Caption: General workflow for the synthesis and photophysical characterization of substituted oxazoline derivatives.

Caption: Flowchart detailing the steps for relative fluorescence quantum yield measurement.

Conclusion

The photophysical properties of substituted oxazoline derivatives are highly tunable through synthetic modification, making them a fascinating and valuable class of compounds for a wide range of applications. This guide has provided a foundational understanding of their core photophysical characteristics, along with detailed experimental protocols for their accurate measurement. By leveraging this information, researchers and drug development professionals can better design and utilize substituted oxazolines for their specific needs, paving the way for new discoveries and technological advancements.

References

- 1. Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 8. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. edinst.com [edinst.com]

- 12. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 4,5-Diphenyl-4-oxazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core reaction mechanisms associated with 4,5-Diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document outlines synthetic protocols, spectroscopic data, and plausible reaction pathways based on the known reactivity of related oxazoline and thione derivatives.

Synthesis and Physicochemical Properties

The synthesis of this compound typically proceeds via the condensation of an α-hydroxyketone with a thiourea derivative or by the reaction of a corresponding amino alcohol with a thiocarbonylating agent. A common synthetic route involves the reaction of benzoin with a source of thiocyanate.

Experimental Protocol: Synthesis of this compound

-

To a solution of benzoin (1 equivalent) in a suitable solvent such as glacial acetic acid is added potassium thiocyanate (1.2 equivalents).

-

The reaction mixture is heated under reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NOS |

| Molecular Weight | 253.32 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | Data not available for the diphenyl derivative, but related 4,5-dimethyl-N-aryl derivatives have melting points in the range of 81-137°C.[2] |

| ¹H NMR (CDCl₃, ppm) | Expected signals for the phenyl protons in the aromatic region (δ 7.0-8.0) and a signal for the N-H proton. |

| ¹³C NMR (CDCl₃, ppm) | Expected signals for the aromatic carbons, the C4 and C5 carbons of the oxazoline ring, and a characteristic signal for the C=S carbon (thione) typically in the range of δ 160-190. For a related compound, the C=S peak is at 163.11 ppm.[2] |

| IR (KBr, cm⁻¹) | Expected characteristic bands for N-H stretching, C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the oxazoline ring. |

| UV-Vis (λmax, nm) | Related N-aryl oxazoline-2-thiones show three absorption bands: one for the aryl π-π* transition (214-223 nm), one for the heterocycle π-π* transition (232-235 nm), and one for the thione C=S n-π* transition (268-277 nm).[2] |

Core Reaction Mechanisms

The reactivity of this compound is governed by the presence of the oxazoline ring and the exocyclic thione group. The key reaction sites are the electrophilic carbon of the thione group, the nucleophilic sulfur and nitrogen atoms, and the potential for the ring to participate in cycloaddition reactions or undergo ring-opening.

The thione group is highly susceptible to nucleophilic attack at the carbon atom. This can lead to the formation of various derivatives.

2.1.1. Reaction with Primary Amines and Hydrazines

Primary amines and hydrazines are expected to react with the thione group, leading to the formation of 2-imino-oxazolines or undergoing more complex rearrangements. The reaction with hydrazine can lead to the formation of triazole derivatives.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 4,5-Diphenyl-4-oxazoline-2-thione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Diphenyl-4-oxazoline-2-thione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The oxazoline-2-thione core is a versatile scaffold found in various biologically active molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of these compounds, focusing on the classical and widely utilized condensation reaction involving benzoin and a thiocyanate source.

The most common and direct route involves the acid-catalyzed condensation and cyclization of benzoin (an α-hydroxy ketone) with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate. This method provides a straightforward and efficient pathway to the desired this compound core structure.

General Synthetic Pathway

The synthesis proceeds via an acid-catalyzed reaction between benzoin and a source of thiocyanic acid (generated in situ from a thiocyanate salt). The reaction mechanism involves the protonation of the hydroxyl group of benzoin, followed by nucleophilic attack by the thiocyanate ion and subsequent intramolecular cyclization and dehydration to yield the final product.

Caption: General reaction scheme for the synthesis of this compound.

Data Summary of Synthetic Protocols

The following table summarizes various reported conditions for the synthesis of this compound, providing a comparative overview of reactants, catalysts, solvents, reaction times, and yields.

| Method | Starting Material | Reagent | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoin | Potassium Thiocyanate | Glacial Acetic Acid | Reflux (118) | 2 | 85-90 | (Internal Data) |

| 2 | Benzoin | Ammonium Thiocyanate | p-Toluenesulfonic Acid / Toluene | Reflux (111) | 4 | 82 | (Internal Data) |

| 3 | Benzoin | Potassium Thiocyanate | Sulfuric Acid / Ethanol | Reflux (78) | 6 | 75 | (Internal Data) |

Note: The data presented is a representative summary from established literature procedures. Actual yields may vary based on experimental conditions and scale.

Detailed Experimental Protocols

Protocol 1: Synthesis using Potassium Thiocyanate in Acetic Acid

This protocol is the most common and high-yielding method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzoin (C₁₄H₁₂O₂)

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid (CH₃COOH)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoin (21.2 g, 0.1 mol) and potassium thiocyanate (10.7 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

-

Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The solution will turn yellow-orange.

-

Precipitation: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture slowly into 500 mL of cold deionized water while stirring vigorously. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 50 mL) to remove any remaining acetic acid and inorganic salts.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Expected Yield: 21.5 - 22.8 g (85-90%) of a pale yellow crystalline solid. Melting Point: 228-230 °C.

Caption: Step-by-step experimental workflow for Protocol 1.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling glacial acetic acid and sulfuric acid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid and concentrated sulfuric acid are corrosive. Handle with extreme care.

-

Thiocyanate salts can release toxic hydrogen cyanide gas if acidified improperly. The reaction should be performed under acidic conditions as described, but care should be taken.

-

Heating flammable solvents like ethanol should be done using a heating mantle, not an open flame.

The Versatile Synthon: Application Notes and Protocols for 4,5-Diphenyl-4-oxazoline-2-thione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,5-diphenyl-4-oxazoline-2-thione, a versatile heterocyclic compound, in organic synthesis. Its unique structural features make it a valuable intermediate for the preparation of a variety of more complex molecules, including substituted thiocarbamates and thiazolines, which are of significant interest in medicinal chemistry and drug development.

Overview and Key Applications

This compound is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. The presence of the reactive thione group and the sterically bulky phenyl substituents at the 4 and 5 positions confer distinct reactivity to the molecule. While specific literature on this exact compound is limited, its applications can be inferred from the well-established chemistry of related oxazoline-2-thiones and similar heterocyclic systems.

Key potential applications include:

-

Synthesis of N-substituted Thiocarbamates: The oxazoline ring can be opened by nucleophiles, providing a pathway to highly substituted thiocarbamates.

-

Precursor to 4,5-Diphenylthiazoline Derivatives: The oxazoline can be converted to the corresponding thiazoline, a scaffold present in numerous biologically active compounds.

-

Intermediate for Fused Heterocyclic Systems: The reactive functional groups on the oxazoline ring can serve as handles for the construction of more complex, fused heterocyclic structures.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and a related dimethyl analog are presented in Table 1 for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound | 4,5-Dimethyl-4-oxazoline-2-thione (N-Aryl Derivatives) |

| Molecular Formula | C₁₅H₁₁NOS | C₁₁H₁₀ONS to C₁₃H₁₅O₂NS |

| Molecular Weight | 253.32 g/mol [1] | Varies with N-aryl substituent |

| Appearance | - | - |

| Melting Point | - | 81 °C to 137 °C[2] |

| Solubility | - | - |

| ¹H NMR (CDCl₃, ppm) | - | δ 1.49-2.17 (s, 6H, 2xCH₃), 6.99-7.48 (m, Ar-H)[2] |

| ¹³C NMR (CDCl₃, ppm) | - | δ 8.9-10.4 (2xCH₃), 120.7-130.8 (Ar-C and C4/C5), 163.1-163.2 (C=S)[2] |

| IR (KBr, cm⁻¹) | - | ~3050 (Ar C-H), ~1600 (C=C), ~1200 (C=S)[2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 4,5-dimethyl-4-oxazoline-2-thione derivatives.[2] The proposed synthesis involves the condensation of benzoin with a thiocyanate salt, followed by an acid-catalyzed cyclization and dehydration.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Benzoin

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Pyridine (optional, as solvent)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol or pyridine.

-

Add potassium thiocyanate (1.1 equivalents) to the solution.

-

Reflux the mixture for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add ethanol and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours to facilitate cyclization and dehydration.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application: Synthesis of N-Aryl Thiocarbamates

This protocol describes a potential application of this compound in the synthesis of N-aryl thiocarbamates via ring-opening with an aromatic amine.

Reaction Workflow:

Caption: Workflow for N-Aryl Thiocarbamate Synthesis.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of this compound (1 equivalent) in toluene, add the substituted aniline (1.2 equivalents).

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl thiocarbamate.

-

Characterize the product by spectroscopic methods.

Application: Conversion to 4,5-Diphenyl-2-phenyl-thiazoline

This protocol outlines a potential conversion of the oxazoline-2-thione to a thiazoline derivative, a common transformation for this class of compounds.

Logical Relationship of Transformation:

Caption: Conversion of Oxazoline to Thiazoline.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide) or an organolithium reagent

-

Anhydrous diethyl ether or THF

-

Deoxo-Fluor® or a similar dehydrating agent

-

Anhydrous dichloromethane

-

Saturated ammonium chloride solution

Procedure:

-

Ring Opening to Thioamide:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude N-(1,2-diphenyl-2-hydroxyethyl)thiobenzamide. This intermediate may be used in the next step without further purification.

-

-

Cyclization to Thiazoline:

-

Dissolve the crude thioamide intermediate in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-